Cas no 2549049-53-6 (2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)

2-(3,5-Dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a structurally complex heterocyclic compound featuring a benzothiadiazine core with dimethoxyphenyl and propenyl substituents. Its unique architecture imparts potential reactivity and binding properties, making it a candidate for pharmaceutical or agrochemical research. The presence of the 1,2,4-benzothiadiazine trione moiety suggests possible biological activity, particularly in modulating enzymatic or receptor interactions. The compound's synthetic versatility allows for further functionalization, enabling tailored applications in medicinal chemistry or material science. Its stability under standard conditions and well-defined crystalline properties facilitate handling and characterization in laboratory settings. This compound may serve as a valuable intermediate or scaffold for developing novel bioactive molecules.
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione structure
2549049-53-6 structure
商品名:2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
CAS番号:2549049-53-6
MF:C18H18N2O5S
メガワット:374.410923480988
CID:5314782

2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(3,5-dimethoxyphenyl)-4-(2-propen-1-yl)-, 1,1-dioxide
    • 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
    • インチ: 1S/C18H18N2O5S/c1-4-9-19-16-7-5-6-8-17(16)26(22,23)20(18(19)21)13-10-14(24-2)12-15(11-13)25-3/h4-8,10-12H,1,9H2,2-3H3
    • InChIKey: LKAHROYAVIRQIB-UHFFFAOYSA-N
    • ほほえんだ: S1(=O)(=O)C2=CC=CC=C2N(CC=C)C(=O)N1C1=CC(OC)=CC(OC)=C1

じっけんとくせい

  • 密度みつど: 1.323±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 561.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): -2.23±0.20(Predicted)

2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6782-4412-20mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
20mg
$99.0 2023-09-07
Life Chemicals
F6782-4412-25mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
25mg
$109.0 2023-09-07
Life Chemicals
F6782-4412-1mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
1mg
$54.0 2023-09-07
Life Chemicals
F6782-4412-10mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
10mg
$79.0 2023-09-07
Life Chemicals
F6782-4412-4mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
4mg
$66.0 2023-09-07
Life Chemicals
F6782-4412-30mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
30mg
$119.0 2023-09-07
Life Chemicals
F6782-4412-5mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
5mg
$69.0 2023-09-07
Life Chemicals
F6782-4412-15mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
15mg
$89.0 2023-09-07
Life Chemicals
F6782-4412-50mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
50mg
$160.0 2023-09-07
Life Chemicals
F6782-4412-100mg
2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
2549049-53-6
100mg
$248.0 2023-09-07

2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione 関連文献

2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trioneに関する追加情報

Introduction to 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (CAS No. 2549049-53-6)

2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential biological activities. This compound belongs to the benzothiadiazine class of molecules, which are known for their broad spectrum of pharmacological effects. The presence of multiple functional groups, including dimethoxyphenyl, prop-2-en-1-yl, and the trione moiety, contributes to its distinctive reactivity and interaction with biological targets.

The chemical structure of this compound is characterized by a fused ring system consisting of a benzene ring linked to a thiadiazine ring. The dimethoxyphenyl substituent at the 3 and 5 positions introduces hydrophobicity and potential electronic effects that can modulate the compound's binding affinity to biological receptors. Additionally, the prop-2-en-1-yl group (allyl group) at the 4-position introduces a degree of unsaturation, which can influence both the physical properties and the metabolic stability of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the trione moiety may play a crucial role in stabilizing interactions with protein targets by forming hydrogen bonds or participating in hydrophobic interactions. The combination of these structural features makes this compound a promising candidate for further investigation in drug discovery.

In vitro studies have begun to explore the potential pharmacological effects of 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione. Initial research indicates that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. The dimethoxyphenyl group has been shown to interact with aromatic hydrophobic pockets in target proteins, potentially leading to altered enzyme activity or receptor binding. Furthermore, the allyl group may contribute to metabolic stability by resisting oxidative degradation.

One of the most intriguing aspects of this compound is its potential application in treating neurological disorders. Benzothiadiazine derivatives have been extensively studied for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The structural features of 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione suggest that it may possess properties conducive to CNS penetration. Preclinical studies are currently underway to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The multi-step synthesis involves key transformations such as cyclization reactions and functional group interconversions. Advanced synthetic methodologies have been employed to optimize yield and purity. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce the allyl group efficiently. Additionally, protecting group strategies have been employed to ensure regioselective functionalization of the benzothiadiazine core.

Environmental considerations are also an important aspect of developing new pharmaceuticals. The biodegradability and toxicity profile of 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione are being assessed through computational toxicology models. These models predict low toxicity towards aquatic organisms and moderate persistence in soil environments. Efforts are being made to incorporate green chemistry principles into its synthesis to minimize environmental impact.

The regulatory landscape for novel pharmaceutical compounds is complex but well-established. Regulatory agencies require extensive preclinical data before approving new drugs for clinical trials. The development pipeline for 2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-y l)-3 ,4 -dihydro - 2 H - 1 , 2 , 4 -benzothiadiazine - 1 , 1 , 3 -trione is currently focused on generating safety and efficacy data through animal models before human trials can commence. Collaborations between academic institutions and pharmaceutical companies are essential for advancing this compound through regulatory pathways efficiently.

The future prospects for this compound are promising given its unique structural features and potential biological activities. Ongoing research aims to explore its mechanism of action in greater detail and identify novel therapeutic applications. Innovations in drug delivery systems may also enhance its clinical utility by improving bioavailability or targeted delivery to specific tissues.

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